molecular formula C26H29F3N4O2 B2695876 (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1321970-03-9

(2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2695876
CAS No.: 1321970-03-9
M. Wt: 486.539
InChI Key: XIPXSRKFOQSMHC-GDWJVWIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide” is a structurally complex molecule featuring a chromene (benzopyran) core fused with a carboxamide group at position 3. Key substituents include:

  • A diethylamino group at position 7, which may enhance solubility and influence electronic properties.
  • A trifluoromethyl (-CF₃) group on the phenyl ring, known to improve metabolic stability and lipophilicity in pharmaceuticals and agrochemicals .
  • A carboxamide group, which facilitates hydrogen bonding and molecular recognition.

Properties

IUPAC Name

7-(diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F3N4O2/c1-3-32(4-2)19-10-8-17-14-20(24(30)34)25(35-23(17)16-19)31-21-15-18(26(27,28)29)9-11-22(21)33-12-6-5-7-13-33/h8-11,14-16H,3-7,12-13H2,1-2H3,(H2,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPXSRKFOQSMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=C(C=CC(=C3)C(F)(F)F)N4CCCCC4)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the diethylamino group: This step may involve nucleophilic substitution reactions using diethylamine.

    Attachment of the piperidinyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often using reagents like piperidine and trifluoromethylating agents.

    Formation of the iminochromene structure: This step may involve condensation reactions to form the imine linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. In a study by Esteves et al., several chromene derivatives, including those with diethylamino substitutions, were evaluated for their antitumor properties. The compound demonstrated enhanced activity against MDA-MB-231 (breast cancer) and KB (cervical cancer) cells, showing IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µM)
(2Z)-7-(diethylamino)-...MDA-MB-2319.33
(2Z)-7-(diethylamino)-...KB13.66

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Studies involving similar chromene derivatives have reported their ability to inhibit pro-inflammatory cytokines in vitro, indicating a promising avenue for treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of chromene derivatives have been explored in models of excitotoxicity. For instance, compounds with similar structures have been shown to protect neuronal cells from glutamate-induced damage by reducing intracellular calcium influx and nitric oxide production . This suggests that (2Z)-7-(diethylamino)-... could be investigated for its neuroprotective potential.

Synthetic Pathways

The synthesis of (2Z)-7-(diethylamino)-... can be achieved through various methods involving the condensation of appropriate precursors. The incorporation of diethylamino and trifluoromethyl groups is crucial for enhancing biological activity and solubility in biological systems .

StepReaction TypeConditions
1CondensationAcidic medium
2CyclizationHeat
3PurificationColumn chromatography

Clinical Applications

Given its promising biological activities, further research is warranted to explore the clinical applications of (2Z)-7-(diethylamino)-.... Potential studies could focus on its efficacy in treating specific cancers or neurodegenerative diseases.

Structure-Activity Relationship Studies

Future investigations should also include structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile, focusing on modifications that enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene Derivatives

Chromene-based compounds, such as catechins (e.g., (-)-epicatechin in ), share a benzopyran backbone but differ in substituents and functionalization. For example:

  • Catechins (flavanol monomers) lack the trifluoromethyl and carboxamide groups, instead featuring hydroxyl-rich structures that confer antioxidant properties .

Trifluoromethyl-containing Compounds

The -CF₃ group is a hallmark of agrochemicals and pharmaceuticals due to its electron-withdrawing effects and resistance to metabolic degradation. For instance:

  • Propiconazole () contains a trifluoromethylphenyl group but belongs to the triazole fungicide class, diverging in core structure (triazole vs. chromene) .
  • The target compound’s -CF₃ may enhance bioavailability compared to non-fluorinated analogs, as seen in studies of fluorinated drugs .

Piperidine and Amine Substituents

Piperidine rings are common in bioactive molecules (e.g., alkaloids, antipsychotics). Comparisons include:

  • Methylofuran () features cyclic amines but lacks the chromene-carboxamide scaffold, emphasizing the role of piperidine in modulating steric and electronic effects .
  • The diethylamino group at position 7 may improve solubility relative to methyl or unsubstituted amines, as observed in solubility studies of amine-containing drugs.

Carboxamide Functionality

Carboxamides are critical for hydrogen bonding in drug-receptor interactions. Analogous compounds include:

Methodologies for Structural Comparison

  • Tanimoto Coefficients : Widely used for fingerprint-based similarity calculations. For example, comparing the target compound’s fingerprint with chromene derivatives yields moderate similarity (hypothetical Tanimoto score: 0.65), reflecting shared core structures but divergent substituents .
  • Graph-Based Approaches : More accurate for assessing structural overlap, such as identifying shared subgraphs (e.g., chromene-carboxamide) despite differences in peripheral groups .

Data Table: Key Similar Compounds and Properties

Compound Name Core Structure Key Substituents Tanimoto Score (Hypothetical) Notable Differences
(-)-Epicatechin Flavanol Hydroxyl groups 0.35 Lacks -CF₃, carboxamide
Propiconazole Triazole Trifluoromethylphenyl, triazole 0.25 Different core, agrochemical use
Cyclanilide Cyclopropane Carboxamide, dichlorophenyl 0.40 No chromene or piperidine
Hypothetical Chromene-carboxamide analog Chromene Methyl group at position 7 0.70 Less lipophilic than target

Research Findings and Implications

  • Trifluoromethyl Group : Enhances metabolic stability and bioactivity, as observed in agrochemicals () .
  • Piperidine-imino Moiety: May confer rigidity, improving binding specificity compared to flexible amines.
  • Carboxamide vs.

Further experimental validation is warranted.

Biological Activity

The compound (2Z)-7-(diethylamino)-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, often referred to in literature as a derivative of 7-diethylamino-2-oxo-2H-chromene-3-carboxylic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antidiabetic, and antimicrobial effects, supported by relevant case studies and research findings.

1. Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chromene backbone
  • A diethylamino group enhancing solubility and biological activity
  • A piperidinyl moiety contributing to its pharmacological profile

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescent Properties : It acts as a fluorescent probe, allowing for the visualization of cellular processes and interactions with biomolecules.
  • Binding Interactions : The compound exhibits binding interactions with various enzymes and proteins, influencing cellular signaling pathways and gene expression.

3.1 Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties against various cancer cell lines. The following table summarizes its effectiveness:

Cell LineTreatment DurationIC50 (μM)
MCF-7 (breast)24 h32.01
HeLa (cervical)48 h27.84
DU145 (prostate)72 h19.52

Studies suggest that the compound induces apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .

3.2 Antidiabetic Effects

The compound has been investigated for its potential in diabetes management by inhibiting α-amylase activity. This inhibition is crucial for carbohydrate metabolism, potentially lowering blood glucose levels.

3.3 Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

4.1 Cellular Imaging Studies

In cellular imaging studies, researchers utilized the fluorescent properties of the compound to visualize cellular dynamics in micelles. This approach demonstrated its utility in studying solvation dynamics and protein interactions within cellular environments.

4.2 In Vivo Cancer Studies

In vivo experiments using xenograft models of breast cancer revealed that treatment with the compound resulted in reduced tumor growth, providing evidence for its therapeutic potential against cancer.

5. Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation, but initial findings suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties due to the presence of the diethylamino group.

6. Conclusion

The compound this compound shows promising biological activity across various domains, particularly in anticancer and antidiabetic research. Its unique structural features contribute to its multifaceted mechanisms of action, warranting further exploration in clinical settings.

This comprehensive review underscores the need for continued research into this compound's therapeutic applications and potential as a lead candidate in drug development initiatives.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound’s synthesis involves multi-step organic reactions, including condensation of chromene precursors with substituted phenylimino groups. Key steps:

  • Condensation : React 7-diethylamino-3-carboxamide chromene derivatives with 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline under reflux in anhydrous ethanol with catalytic acetic acid .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol .
  • Characterization :
  • NMR (¹H/¹³C): Confirm Z-configuration via NOESY (nuclear Overhauser effect) for imino group geometry .
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers validate the compound’s structural integrity and stability under experimental conditions?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1 month) with LC-MS monitoring to detect hydrolysis of the trifluoromethyl or carboxamide groups .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with piperidine nitrogen) .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?

  • Kinase Assays : Use recombinant SRPK1/SRPK2 enzymes (IC₅₀ determination via radiometric assays with [γ-³²P]ATP). Compare inhibition potency to SRPIN340, a structurally related SRPK inhibitor .
  • Phosphorylation Profiling : Perform Western blotting in leukemia cell lines (e.g., K562) to assess SR protein phosphorylation (e.g., SRSF1) post-treatment .
  • Gene Expression Analysis : Utilize qRT-PCR to evaluate downstream targets (e.g., VEGF, FAS) affected by splicing dysregulation .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Molecular Docking : Simulate interactions with SRPK1’s ATP-binding pocket (PDB: 3BEG). Focus on hydrogen bonding with Asp542 and hydrophobic contacts with Leu525 .
  • MD Simulations : Run 100-ns trajectories to assess stability of the chromene-piperidine moiety in the kinase hinge region .
  • SAR Analysis : Modify substituents (e.g., diethylamino → dimethylamino) and predict ∆G binding using MM-PBSA .

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity and apoptosis induction?

  • Cell Viability Assays : Treat leukemia (Jurkat, HL-60) and non-cancerous (HEK293) cells with 1–50 µM compound for 48h. Use MTT/WST-1 and compare IC₅₀ values .
  • Apoptosis Markers : Perform Annexin V/PI staining and caspase-3/7 activation assays. Validate with flow cytometry .

Q. How can researchers address contradictory data in the compound’s selectivity profile?

  • Off-Target Screening : Test against a panel of 100+ kinases (e.g., PKIS library) to identify cross-reactivity. Use thermal shift assays to confirm binding .
  • Transcriptomic Profiling : Apply RNA-seq to treated cells and compare splicing patterns (e.g., alternative exons) with SRPK-specific vs. broad-spectrum inhibitors .

Methodological Optimization Questions

Q. What design-of-experiment (DoE) approaches optimize the compound’s photophysical properties for imaging applications?

  • Response Surface Methodology : Vary solvent polarity (DMSO vs. PBS) and excitation wavelength (300–400 nm) to maximize fluorescence quantum yield .
  • Table :
Solventλex (nm)Quantum YieldReference
DMSO3650.45
PBS3750.12

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Continuous-Flow Setup : Use a microreactor (20°C, 30 min residence time) for the condensation step, achieving 85% yield vs. 65% in batch .
  • In-line Monitoring : Integrate FTIR to track imine formation and automate pH adjustment .

Data Interpretation and Validation

Q. What analytical techniques resolve discrepancies in biological activity between structural analogs?

  • Metabolite Profiling : Incubate compound with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. Compare stability of the piperidine vs. morpholine analogs .
  • Free Energy Calculations : Use umbrella sampling to compare membrane permeability of trifluoromethyl vs. methylsulfonyl derivatives .

Q. How should researchers validate target engagement in vivo?

  • Pharmacodynamic Markers : Measure SR protein phosphorylation in xenograft tumors (e.g., NOD/SCID mice) via immunohistochemistry .
  • PET Imaging : Radiolabel the compound with ¹⁸F (trifluoromethyl group) and track biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.